![molecular formula C13H18N2O2 B7472272 N-[2-(dimethylamino)-2-oxoethyl]-2,4-dimethylbenzamide](/img/structure/B7472272.png)
N-[2-(dimethylamino)-2-oxoethyl]-2,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(dimethylamino)-2-oxoethyl]-2,4-dimethylbenzamide, commonly known as DMXAA, is a small molecule that has gained significant attention in the scientific community due to its potential applications in cancer therapy. DMXAA was first identified in the early 1990s as a compound that could induce tumor necrosis and was subsequently found to have potent anti-tumor activity in preclinical studies.
Mécanisme D'action
The mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. DMXAA has been shown to stimulate the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which are involved in the destruction of cancer cells. DMXAA has also been shown to induce the formation of microvascular thrombosis, which can lead to the death of tumor cells.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects. In preclinical studies, DMXAA has been shown to induce tumor necrosis, inhibit angiogenesis, and enhance the immune response. DMXAA has also been shown to have anti-inflammatory properties, which may contribute to its anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DMXAA is its potent anti-tumor activity, which has been demonstrated in a wide range of preclinical studies. DMXAA has also been shown to enhance the efficacy of chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, DMXAA has some limitations for lab experiments. DMXAA has a short half-life in vivo, which can make it difficult to achieve therapeutic concentrations. DMXAA is also highly lipophilic, which can make it difficult to formulate for clinical use.
Orientations Futures
For DMXAA research include the development of novel formulations, the identification of biomarkers, and further clinical trials.
Méthodes De Synthèse
DMXAA can be synthesized using a variety of methods, including the reaction of 2,4-dimethylbenzoyl chloride with dimethylamine followed by reaction with oxalyl chloride and subsequent hydrolysis. Another method involves the reaction of 2,4-dimethylbenzoyl chloride with dimethylamine followed by reaction with ethyl oxalyl chloride and subsequent hydrolysis. Both methods have been successfully used to produce DMXAA in high yields.
Applications De Recherche Scientifique
DMXAA has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that DMXAA has potent anti-tumor activity against a wide range of cancer types, including breast, lung, prostate, and colon cancer. DMXAA has also been shown to enhance the efficacy of chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-5-6-11(10(2)7-9)13(17)14-8-12(16)15(3)4/h5-7H,8H2,1-4H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXMWSGQARWPAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-oxoethyl]-2,4-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



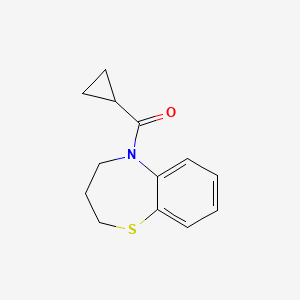
![8-[(4-Methylphenyl)sulfonylmethyl]quinoline](/img/structure/B7472209.png)
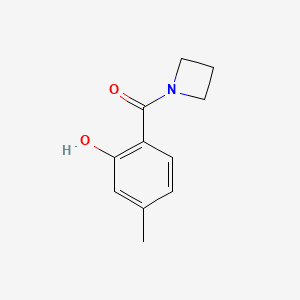

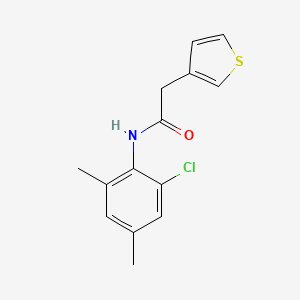
![1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7472225.png)

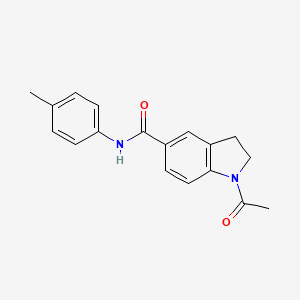
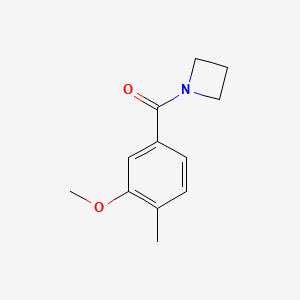
![3-[2-(Azepan-1-yl)-2-oxoethyl]-8-methylquinazolin-4-one](/img/structure/B7472265.png)

